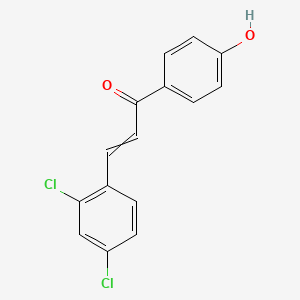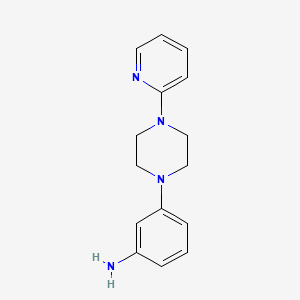
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is a compound that features a piperazine ring substituted with a pyridine moiety and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine typically involves the reaction of 4-pyridin-2-yl-piperazine with an appropriate aniline derivative. One common method involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the aniline derivative, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound has a similar piperazine-pyridine structure but with a benzo[b]thiophene moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature piperazine and pyridine rings but with different substituents.
Uniqueness
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
831203-58-8 |
|---|---|
Formule moléculaire |
C15H18N4 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
3-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H18N4/c16-13-4-3-5-14(12-13)18-8-10-19(11-9-18)15-6-1-2-7-17-15/h1-7,12H,8-11,16H2 |
Clé InChI |
SMGHDWGMYMLTDO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC(=C2)N)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


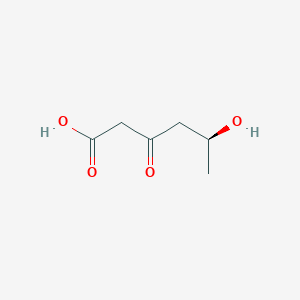
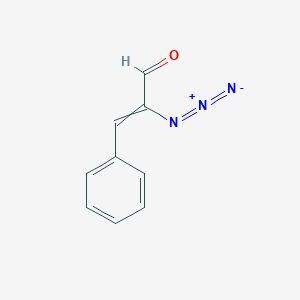
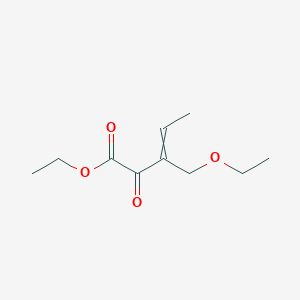

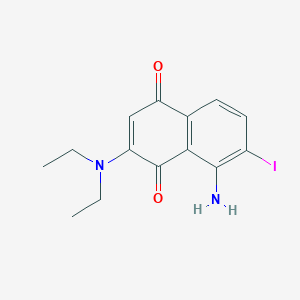
![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)

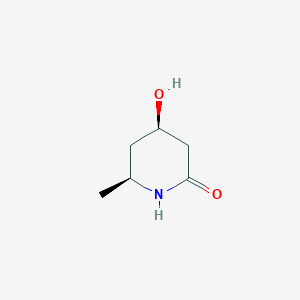
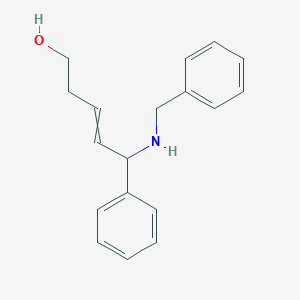
![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)
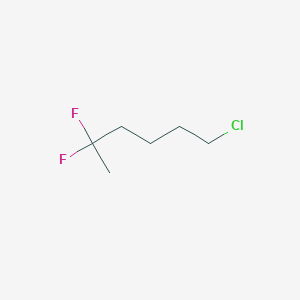
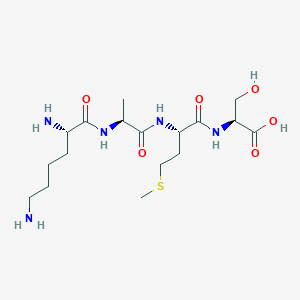
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
